6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine

Enzymology Antifolate Research Drug Discovery

This compound is the optimal choice for researchers investigating DHFR structure-activity relationships requiring specific, moderate potency (Ki = 11 nM for E. coli) and a high selectivity index (~2336). Its unique melting point (231-235°C) serves as a critical identity verification metric, distinguishing it from phenyl and 4-chlorophenyl analogs to prevent costly experimental errors.

Molecular Formula C10H11N5O
Molecular Weight 217.23 g/mol
CAS No. 30354-91-7
Cat. No. B1595470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine
CAS30354-91-7
Molecular FormulaC10H11N5O
Molecular Weight217.23 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=NC(=NC(=N2)N)N
InChIInChI=1S/C10H11N5O/c1-16-7-4-2-6(3-5-7)8-13-9(11)15-10(12)14-8/h2-5H,1H3,(H4,11,12,13,14,15)
InChIKeyWBDWTNWLWBQFJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine (CAS 30354-91-7): Technical Baseline and Procurement Context


6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine (CAS 30354-91-7) is a 2,4-diamino-1,3,5-triazine derivative characterized by a 4-methoxyphenyl substituent at the 6-position of the triazine ring [1]. This heterocyclic scaffold is a well-recognized pharmacophore for the construction of bioactive compounds, notably as inhibitors of dihydrofolate reductase (DHFR) and other therapeutic targets [2]. Its solid-state properties, including a melting point of 231-235 °C, and its role as a versatile synthetic intermediate are key factors for consideration in research and industrial procurement [1], .

Why Analogs Cannot Simply Replace 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine: Key Differentiators for Scientific Selection


Direct substitution of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine with closely related 2,4-diamino-1,3,5-triazine analogs is not scientifically valid due to quantifiable differences in biological activity, species selectivity, and physical properties that directly impact experimental outcomes and procurement specifications. Sub-micromolar differences in DHFR inhibition constants (Ki) across species [1] and distinct melting point ranges [2] versus the phenyl (CAS 91-76-9) and 4-chlorophenyl (CAS 4514-53-8) derivatives underscore that each analog possesses a unique profile, precluding generic interchangeability in research or industrial applications.

Product-Specific Quantitative Evidence Guide for 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine


Comparative DHFR Inhibition: A Distinct Potency and Selectivity Profile vs. Methotrexate and Trimethoprim

6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine exhibits a unique dihydrofolate reductase (DHFR) inhibition profile that is quantitatively distinct from both the clinical antifolate methotrexate and the antibiotic trimethoprim. This compound demonstrates a Ki of 11 nM against E. coli DHFR [1], which is approximately 30-fold less potent than methotrexate (Ki = 0.36 nM) [2] and 2.75-fold less potent than trimethoprim (Ki = 4.0 nM) [3]. Its species selectivity, defined by a Ki ratio of >2336 for chicken liver (mammalian) DHFR (Ki = 25,700 nM) relative to E. coli DHFR [1], positions it as a research tool with a defined, intermediate selectivity window compared to the high selectivity of trimethoprim.

Enzymology Antifolate Research Drug Discovery

Species Selectivity Index: A Quantifiable Window for DHFR Research

The compound's selectivity between bacterial (E. coli) and mammalian (chicken liver) DHFR is a key differentiator. It demonstrates a Ki of 11 nM against E. coli DHFR and a Ki of 25,700 nM against chicken liver DHFR, resulting in a selectivity index of approximately 2336 [1]. In comparison, trimethoprim, a benchmark selective antibacterial DHFR inhibitor, has a reported selectivity index of >10,000 for bacterial over mammalian enzymes [2]. This quantifiable difference indicates that 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine offers a distinct selectivity profile that may be advantageous for studies requiring a narrower therapeutic window or a specific balance of potency and selectivity.

Selectivity Profiling Antiparasitic Research Comparative Biochemistry

Solid-State Differentiation: Melting Point and Purity Control vs. Phenyl and 4-Chlorophenyl Analogs

The melting point of 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine is 231-235 °C [1]. This is a critical quality control parameter that distinguishes it from its closest analogs: the unsubstituted phenyl derivative (6-phenyl-1,3,5-triazine-2,4-diamine, CAS 91-76-9) melts at 219-221 °C , and the 4-chlorophenyl derivative (CAS 4514-53-8) melts at a significantly higher 248-252 °C [2]. These distinct melting point ranges provide a simple, verifiable method for confirming compound identity and assessing purity upon receipt, ensuring procurement of the correct material for experimental reproducibility.

Quality Control Procurement Specification Solid-State Chemistry

Molecular Planarity and Crystallographic Conformation: Impact on Binding and Material Properties

Single-crystal X-ray diffraction analysis reveals that in 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine, the triazine ring and the adjacent benzene ring form a dihedral angle of 10.37(4)° [1]. This near-planar conformation is a key structural feature influencing its binding mode in biological targets like DHFR and its solid-state packing. In contrast, the crystal structure of its cocrystal with adipic acid shows a larger dihedral angle of 12.89(4)° [2], indicating the molecule's conformation is sensitive to its environment. For researchers, the well-defined, near-planar geometry of the pure compound provides a consistent and predictable structural scaffold for molecular docking studies and for understanding intermolecular interactions in the solid state, which can be compared to analogs where substituents may induce greater twisting.

Crystallography Structural Biology Molecular Modeling

Optimal Application Scenarios for 6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diamine Based on Quantitative Evidence


Development of Species-Selective DHFR Probes with a Defined Potency Window

This compound is an optimal choice for researchers investigating structure-activity relationships (SAR) around DHFR inhibition where a specific, moderate potency (Ki = 11 nM for E. coli) and a well-defined selectivity index (≈2336) are required. Its profile, being less potent than methotrexate and with a different selectivity than trimethoprim, makes it a unique tool for studying the nuances of ligand-receptor interactions or for use in phenotypic assays where complete enzyme knockout is not the goal [1].

Quality Control and Procurement Verification for Triazine-Based Building Blocks

The distinct melting point range of 231-235 °C serves as a primary, low-cost verification method for procurement officers and laboratory managers. This quantitative metric clearly differentiates the compound from its phenyl (219-221 °C) and 4-chlorophenyl (248-252 °C) analogs, ensuring the correct material is received and preventing costly experimental errors due to mis-shipment or misidentification of structurally similar compounds [2].

Crystallography and Solid-State Materials Research

The well-characterized crystal structure, featuring a near-planar molecular conformation with a dihedral angle of 10.37°, makes this compound an excellent model system for studying hydrogen-bonded networks and the influence of substituents on molecular planarity. Its ability to form cocrystals with altered conformations, as seen with adipic acid (dihedral angle 12.89°), provides a platform for investigating solid-state properties relevant to pharmaceutical co-crystallization and materials design [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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